molecular formula C20H37O5P B109563 Palmitoleoyl 3-carbacyclic Phosphatidic Acid CAS No. 910228-13-6

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Cat. No. B109563
CAS RN: 910228-13-6
M. Wt: 388.5 g/mol
InChI Key: IAGUMCXYAAGWJD-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoleoyl 3-carbacyclic Phosphatidic Acid (3ccPA 16:1) is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . It can be used for melanoma research . It is a cyclic LPA analog that contains the 16:1 fatty acid, palmitoleate, at the sn-1 position of the glycerol backbone .


Molecular Structure Analysis

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a cyclic phosphatidic acid (cPA) derivative. cPAs are naturally occurring analogs of lysophosphatidic acid (LPA) in which the sn-2 hydroxy group forms a 5-membered ring with the sn-3 phosphate .


Chemical Reactions Analysis

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is an intermediately potent inhibitor of autotaxin (ATX) with an IC50 of 620 nM . Autotaxin is an enzyme that is important in cancer cell survival, growth, migration, invasion, and metastasis .


Physical And Chemical Properties Analysis

The molecular weight of Palmitoleoyl 3-carbacyclic Phosphatidic Acid is 388.5 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 16 . The Topological Polar Surface Area is 72.8 Ų .

Scientific Research Applications

Cancer Research

Palmitoleoyl 3-carbacyclic Phosphatidic Acid is a potent inhibitor of autotaxin (ATX), with an IC50 of 620 nM . ATX is an enzyme crucial in cancer cell survival, growth, migration, invasion, and metastasis. This compound’s ability to inhibit ATX makes it valuable for researching potential treatments for various cancers, including melanoma .

Cell Migration and Metastasis Studies

This compound significantly inhibits the transcellular migration of MM1 cells across mesothelial cell monolayers in response to stimuli like fetal bovine serum or LPA . This property is particularly useful for studying the mechanisms of cell migration and metastasis, which are critical processes in cancer progression.

Lipid Biochemistry

As a cyclic LPA analog, Palmitoleoyl 3-carbacyclic Phosphatidic Acid contributes to the understanding of lipid biochemistry, particularly the roles of glycerophospholipids in biological systems . Its structure and function can shed light on lipid signaling pathways and their implications in health and disease.

Pharmaceutical Development

Due to its biological activity, this compound has potential applications in pharmaceutical development, especially in designing drugs that target lipid signaling pathways involved in diseases . Its inhibitory effect on ATX can be a starting point for developing new therapeutic agents.

Lipid Roles in Biology

The study of Palmitoleoyl 3-carbacyclic Phosphatidic Acid can enhance our understanding of lipid roles in biological systems. Its interaction with proteins and its impact on cellular functions are areas of interest for researchers exploring the physiological and pathological roles of lipids .

properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H37O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h7-8,19H,2-6,9-18H2,1H3,(H,22,23)/b8-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGUMCXYAAGWJD-FPLPWBNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Palmitoleoyl 3-carbacyclic Phosphatidic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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